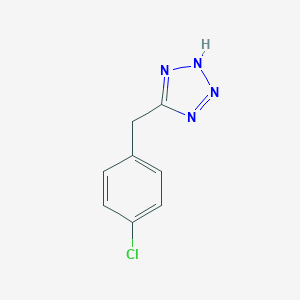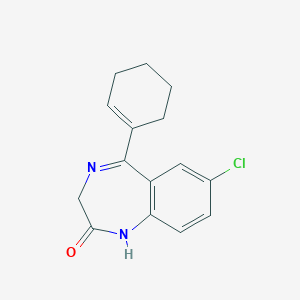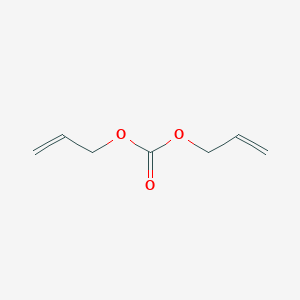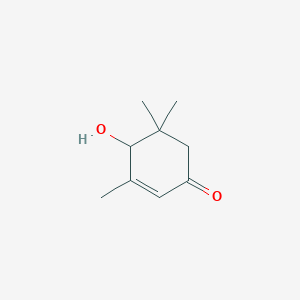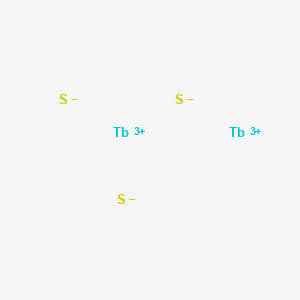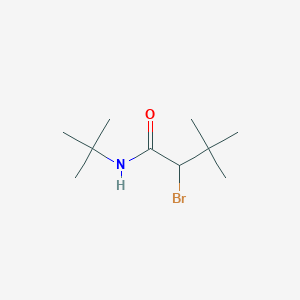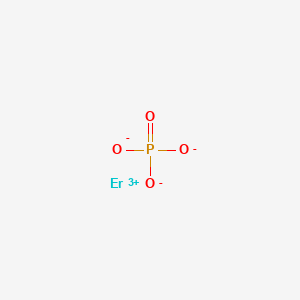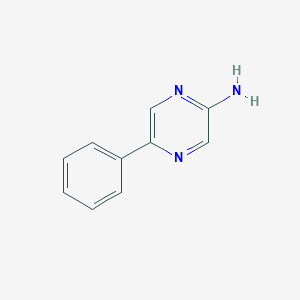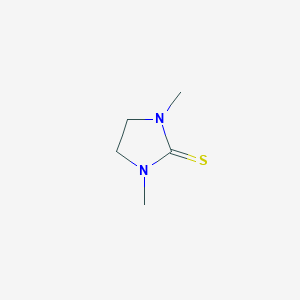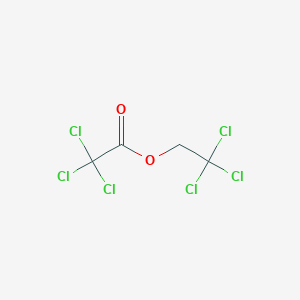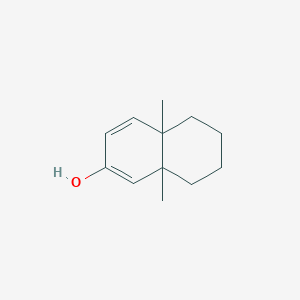
4a,8a-Dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4a,8a-Dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol, also known as muscone, is a natural organic compound that is commonly found in musk deer glands. It has a strong musky odor and has been used for centuries in perfumes and fragrances. In recent years, muscone has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 4a,8a-Dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol is not fully understood, but it is believed to work by modulating various signaling pathways in the body. It has been found to interact with a number of different receptors and enzymes, including the adenosine receptor, the NMDA receptor, and the acetylcholinesterase enzyme.
Biochemische Und Physiologische Effekte
Muscone has been found to have a number of biochemical and physiological effects in the body. It has been found to reduce oxidative stress, increase antioxidant activity, and modulate immune function. It has also been found to improve glucose metabolism and lipid metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
Muscone has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and is readily available. It is also relatively stable and has a long shelf life. However, 4a,8a-Dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol can be difficult to work with due to its strong odor, which can interfere with other experiments and can be difficult to remove from lab equipment.
Zukünftige Richtungen
There are a number of potential future directions for research on 4a,8a-Dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol. One area of interest is its potential as a natural insecticide. Muscone has been found to be toxic to a number of different insect species, and further research could explore its potential as an alternative to synthetic insecticides. Another area of interest is its potential as a natural preservative in food products. Muscone has been found to have antimicrobial properties, and further research could explore its potential as a natural preservative in a variety of food products. Finally, research could explore the potential of 4a,8a-Dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol as a therapeutic agent for a variety of different diseases and conditions, including cancer, inflammation, and cognitive decline.
Synthesemethoden
Muscone can be synthesized through a variety of methods, including chemical synthesis and biotechnology. Chemical synthesis involves the use of chemical reactions to create 4a,8a-Dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol from other chemical compounds. Biotechnology involves the use of microorganisms or enzymes to produce 4a,8a-Dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol from natural sources.
Wissenschaftliche Forschungsanwendungen
Muscone has been found to have a variety of potential therapeutic applications. It has been studied for its ability to inhibit tumor growth, reduce inflammation, and improve cognitive function. Muscone has also been found to have potential as an insecticide and as a natural preservative in food products.
Eigenschaften
CAS-Nummer |
13485-66-0 |
|---|---|
Produktname |
4a,8a-Dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol |
Molekularformel |
C12H18O |
Molekulargewicht |
178.27 g/mol |
IUPAC-Name |
4a,8a-dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C12H18O/c1-11-6-3-4-7-12(11,2)9-10(13)5-8-11/h5,8-9,13H,3-4,6-7H2,1-2H3 |
InChI-Schlüssel |
QRCWUTMLOGAGJQ-UHFFFAOYSA-N |
SMILES |
CC12CCCCC1(C=C(C=C2)O)C |
Kanonische SMILES |
CC12CCCCC1(C=C(C=C2)O)C |
Synonyme |
4a,8a-dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



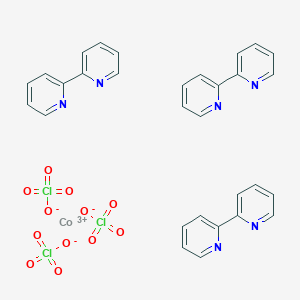
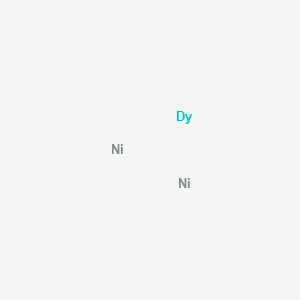
![6-Methylbicyclo[4.1.0]heptan-2-one](/img/structure/B85288.png)
![Kyselina wolframova [Czech]](/img/structure/B85289.png)
